molecular formula C16H22N4O2 B1437293 Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate CAS No. 947498-81-9

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Cat. No. B1437293
CAS RN: 947498-81-9
M. Wt: 302.37 g/mol
InChI Key: WEOVGDITYLKKSN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H22N4O2 . It has a molecular weight of 302.38 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3, (H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 302.38 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Drug Development

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: is a compound that can be used as a building block in the synthesis of various pharmacologically active molecules. The indazole moiety is particularly significant in medicinal chemistry due to its presence in compounds with a wide range of biological activities . For instance, indazole derivatives have been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties .

Biological Activity Studies

The indazole ring system found in this compound is known to exhibit a variety of biological activities. Research has shown that indazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators . This makes the compound valuable for studying the mechanisms of inflammation and for screening anti-inflammatory drugs.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOVGDITYLKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660873
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947498-81-9
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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